molecular formula C11H5F4N3O3 B1411202 3-(2-fluoro-4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one CAS No. 1823188-35-7

3-(2-fluoro-4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No.: B1411202
CAS No.: 1823188-35-7
M. Wt: 303.17 g/mol
InChI Key: OTAGNLXZAZSJPE-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Hydrogen Bonding Patterns

Crystallographic investigations of pyrimidinone derivatives have consistently revealed the fundamental importance of hydrogen bonding in determining solid-state structures and molecular assemblies. Single-crystal X-ray diffraction studies of related 4-(trihalomethyl)-2(1H)-pyrimidinones have demonstrated that these compounds exhibit robust hydrogen bonds with an average energy of approximately -21.64 kilocalories per mole, accounting for roughly 19% of the total stabilization energy within supramolecular clusters. The nitrogen-hydrogen···oxygen hydrogen bonds emerge as the predominant intermolecular interactions, with average stabilization energies of -16.55 kilocalories per mole, while carbon-hydrogen···oxygen interactions contribute an additional average of -6.48 kilocalories per mole.

The crystallization mechanisms of pyrimidinone derivatives are significantly influenced by halogen substitution patterns. Compounds containing fluorine atoms at position 4 of the pyrimidinone ring undergo dimer formation followed by the creation of one-dimensional blocks, whereas chlorine-substituted analogs proceed from dimer formation to two-dimensional block structures. This distinction in crystallization pathways demonstrates the critical role of halogen electronegativity and size in directing supramolecular assembly processes.

Supramolecular cluster demarcation analysis has revealed that the initial dimer formation is predominantly governed by stabilization energy factors attributable to double hydrogen bond formation, contributing approximately 19% of the overall crystal formation process. The structural topology of molecules, characterized by normalized geometric parameters, accounts for an additional 35% contribution through secondary aggregation stages where similar dimers approach and converge to form extended crystalline lattices.

Interaction Type Average Energy (kcal/mol) Contribution to Total Stabilization
Nitrogen-Hydrogen···Oxygen -16.55 Primary intermolecular interaction
Carbon-Hydrogen···Oxygen -6.48 Secondary stabilization
Total Hydrogen Bonding -21.64 ~19% of crystal formation

Comparative Study of Tautomeric Forms in Pyrimidinone Derivatives

The tautomeric equilibrium in pyrimidinone derivatives represents a fundamental aspect of their structural chemistry, with significant implications for molecular recognition and biological activity. Computational studies have established that the introduction of nitrogen atoms into hydroxypyridine ring systems, resulting in hydroxypyrimidine and pyrimidinone structures, systematically shifts the tautomeric equilibrium from the hydroxyl form toward the ketonic form. This preference for the ketonic tautomer in pyrimidine derivatives contrasts markedly with the hydroxyl form preference observed in pyridine analogs.

The thermodynamic driving forces underlying this tautomeric preference have been attributed to several key factors including aromaticity enhancement, intramolecular hydrogen bonding capabilities, and electronic delocalization patterns. Nucleus-independent chemical shift calculations have demonstrated that the ketonic form of 4(3H)-pyrimidinone exhibits superior aromatic stabilization compared to the corresponding hydroxyl tautomer. The entropies of tautomerization from cis-4-hydroxypyrimidine to 4(3H)-pyrimidinone amount to +1.8 joules per kelvin per mole, indicating favorable entropic contributions to the ketonic form stability.

Quantum chemical calculations using semi-empirical methods have revealed that isolated 4-pyrimidinone and its analogs consistently adopt the 4-keto structure as the most thermodynamically stable configuration. The addition of water molecules does not alter this stability order, suggesting that the intrinsic electronic properties of the pyrimidinone core dominate tautomeric preferences regardless of solvation effects. Intramolecular proton migration processes require substantial activation energies, with stable six-membered ring structures formed through hydrogen bonding interactions facilitating easier structural interconversions.

The presence of electron-withdrawing substituents such as fluoro and nitro groups in compounds like this compound further stabilizes the ketonic form through enhanced electronic delocalization and reduced electron density at nitrogen centers. The trifluoromethyl group at position 6 provides additional stabilization through its strong electron-withdrawing character, while the 2-fluoro-4-nitrophenyl substituent at position 3 creates a highly electronegative environment that favors the ketonic tautomer.

Electron Density Distribution via Quantum Theory of Atoms in Molecules (QTAIM)

Quantum Theory of Atoms in Molecules analysis provides detailed insights into the electron density distribution and bonding characteristics within pyrimidinone structures. QTAIM investigations of substituted pyrimidinones have revealed that nitrogen-hydrogen···oxygen hydrogen bonds exhibit distinct topological properties consistent with moderate-strength intermolecular interactions. The electron density at bond critical points for nitrogen-hydrogen···oxygen interactions typically ranges from 0.02 to 0.04 atomic units, with corresponding Laplacian values indicating closed-shell interactions characteristic of hydrogen bonding.

The molecular electrostatic potential surfaces of pyrimidinone derivatives display characteristic patterns reflecting the influence of substituent groups on electron density distribution. Electron-withdrawing groups such as trifluoromethyl and nitro substituents create regions of positive electrostatic potential, while the carbonyl oxygen atom exhibits pronounced negative potential suitable for hydrogen bond acceptance. The QTAIM analysis of related compounds has identified two nitrogen-hydrogen···oxygen and two carbon-hydrogen···oxygen interactions per molecular unit, contributing a total stabilization energy of approximately -21.72 kilocalories per mole.

The electron density topology around fluorine atoms in fluorinated pyrimidinone derivatives reveals the significant impact of fluorine substitution on molecular electrostatic properties. Fluorine atoms create highly electronegative regions that influence both intramolecular electron distribution and intermolecular interaction patterns. The presence of multiple fluorine atoms, as in the trifluoromethyl group, produces cumulative effects on electron density withdrawal from the pyrimidinone core.

Bond critical point analysis within the pyrimidinone ring system demonstrates the aromatic character through delocalized electron density patterns. The carbon-nitrogen and carbon-carbon bonds within the ring exhibit electron densities consistent with partial double bond character, supporting the aromatic stabilization that favors the ketonic tautomeric form. The carbonyl carbon-oxygen bond displays typical double bond characteristics with high electron density and negative Laplacian values.

Bond Type Electron Density (a.u.) Laplacian Bond Character
N-H···O (hydrogen bond) 0.02-0.04 Positive Closed-shell interaction
C=O (carbonyl) 0.35-0.40 Negative Covalent double bond
C-N (ring) 0.25-0.30 Negative Aromatic delocalization
C-F (fluorine) 0.20-0.25 Positive Polar covalent

Conformational Flexibility Analysis Through NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides invaluable information regarding the conformational flexibility and dynamic behavior of pyrimidinone derivatives in solution. Concentration-dependent proton nuclear magnetic resonance experiments have demonstrated that hydrogen bonding interactions observable in crystalline states persist in solution phases, as evidenced by systematic chemical shift changes with varying concentrations. The nitrogen-hydrogen proton signals in pyrimidinone derivatives typically exhibit deshielding trends as concentration increases, indicating the formation of intermolecular hydrogen bonds in solution.

One-dimensional nuclear magnetic resonance conformational signatures have emerged as powerful tools for assessing molecular preorganization and conformational rigidity in complex heterocyclic systems. Compounds exhibiting distinct chemical shifts for each hydrogen atom, corresponding to unique electronic environments, demonstrate molecular conformational preorganization. This phenomenon is particularly evident in the aliphatic regions where separated methylene signals with integral values of one indicate restricted conformational flexibility.

The conformational analysis of fluorinated pyrimidinone derivatives through nuclear magnetic resonance spectroscopy reveals the significant impact of fluorine substitution on molecular dynamics. The electron-withdrawing nature of fluorine atoms creates distinctive chemical shift patterns that serve as diagnostic indicators of conformational states. Trifluoromethyl groups exhibit characteristic high-field resonances due to the combined effects of multiple fluorine atoms on carbon chemical environments.

Chemical shift calculations using quantum mechanical methods provide validation for proposed three-dimensional conformations of pyrimidinone derivatives. The comparison between experimental chemical shift values and quantum mechanically calculated shifts for different conformational proposals enables the identification of predominant solution conformers. For heavily substituted pyrimidinones, the bioactive conformations often correspond closely to solution conformers, suggesting minimal conformational reorganization upon target binding.

The dynamic behavior of pyrimidinone derivatives in solution reflects the balance between intramolecular stabilization and intermolecular interactions. Compounds with extensive fluorine substitution, such as those containing both trifluoromethyl and fluorophenyl groups, often display reduced conformational flexibility due to increased intramolecular stabilization through favorable electronic interactions. The nuclear magnetic resonance time scale allows for the observation of rapid conformational interconversions, providing insights into the energy barriers associated with rotational processes around single bonds.

NMR Parameter Observation Structural Implication
Chemical Shift Separation Distinct signals for each H Conformational preorganization
Concentration Dependence Deshielding with increased concentration Hydrogen bond formation
Fluorine Coupling Characteristic splitting patterns Restricted rotation around C-F bonds
Temperature Dependence Coalescence of signals Conformational exchange rates

Properties

IUPAC Name

3-(2-fluoro-4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F4N3O3/c12-7-3-6(18(20)21)1-2-8(7)17-5-16-9(4-10(17)19)11(13,14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAGNLXZAZSJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=NC(=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Fluoro-4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by CAS number 1823188-35-7, exhibits a unique structural profile characterized by the presence of fluorine and nitro substituents, which may influence its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C11H5F4N3O3
  • Molecular Weight : 303.17 g/mol
  • CAS Number : 1823188-35-7

The compound's structural features suggest potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that the biological activity of this compound may include:

  • Anticancer Properties : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against HeLa (cervical carcinoma) and HepG2 (liver cancer) cells.
  • Enzyme Inhibition : The compound is believed to act as an inhibitor for certain kinases and enzymes involved in cancer progression. This is particularly relevant in the context of developing targeted therapies for malignancies.
  • Antiviral Activity : Emerging data suggest potential antiviral properties, possibly through inhibition of viral replication mechanisms.

Cytotoxicity Assays

In vitro studies have assessed the cytotoxic effects of this compound using various cancer cell lines. The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 (µM)Reference
HeLa22.5
HepG218.7
MCF-730.1

These values indicate that the compound possesses significant cytotoxicity, particularly against liver and cervical cancer cells.

The mechanism through which this compound exerts its biological effects is under investigation. Initial findings suggest that it may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA damage.

  • Cell Cycle Analysis : Flow cytometry results indicated that treatment with the compound resulted in an increase in the G1 phase population while decreasing S and G2/M phase populations, suggesting an antiproliferative effect.
    • G1 Phase Increase : From 43.86% to 49.18%
    • S Phase Decrease : From 36.76% to 32.52%
    • G2/M Phase Decrease : From 19.38% to 18.3% .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as trifluoromethyl and nitro groups is hypothesized to enhance the compound's reactivity and affinity for biological targets. Comparative studies with similar pyrimidine derivatives reveal that modifications at specific positions can significantly alter biological potency.

Comparative Analysis Table

Compound NameIC50 (µM)Structural Features
3-(2-Fluoro-4-nitrophenyl)-6-(CF3)22.5Fluoro and trifluoromethyl substitutions
Similar Pyrimidine Derivative A35.0No trifluoromethyl group
Similar Pyrimidine Derivative B40.5Lacks nitro group

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial properties. The nitro group in particular enhances biological activity through mechanisms like reactive oxygen species generation and modulation of cellular signaling pathways. Studies have shown that derivatives of pyrimidine compounds can demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, fluorinated derivatives have been reported to possess strong antibacterial activities comparable to standard antibiotics like ampicillin .

2. Anti-inflammatory and Anticancer Potential
The compound may serve as a lead for developing new drugs targeting diseases involving inflammation and cancer. Its unique electronic properties allow it to interact effectively with various biological targets, potentially leading to the modulation of inflammatory pathways or cancer cell proliferation.

3. Mechanistic Studies
Studies on the interaction mechanisms reveal that 3-(2-fluoro-4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one interacts with biological targets through hydrogen bonding and π-π stacking interactions, which are critical for its efficacy in pharmacological applications.

Material Science Applications

1. Organic Semiconductors
Due to its unique electronic properties, this compound is also being explored for applications in materials science, particularly in the development of organic semiconductors and sensors. The trifluoromethyl group can enhance the electron-withdrawing capacity of the molecule, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl and Aromatic Substituents

Compound Name Molecular Formula Substituents (Positions) Key Features Reference
2-(2-Hydroxyphenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one C₁₁H₇F₃N₂O₂ 2-hydroxyphenyl (3), CF₃ (6) Hydroxyl group enhances solubility; potential for hydrogen bonding.
5-Methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one C₆H₅F₃N₂O CH₃ (5), CF₃ (6) Methyl group increases lipophilicity; simpler synthesis.
4-(4-Nitrophenyl)-6-phenylpyrimidin-2(1H)-one C₁₆H₁₁N₃O₃ 4-nitrophenyl (4), phenyl (6) Nitro group at position 4; fused aromatic system may limit solubility.

Key Observations :

  • Electronic Effects: The nitro group in the target compound (position 4 on the phenyl ring) creates a stronger electron-deficient pyrimidinone core compared to hydroxyl or methyl substituents in analogues. This may enhance reactivity in nucleophilic substitution reactions .
  • Synthetic Complexity: Compounds with methoxy or methyl groups (e.g., 5-Methyl-6-CF₃-pyrimidinone) are synthesized via straightforward condensation reactions , whereas nitro and fluoro substituents likely require specialized nitration/fluorination steps.

Halogenated Derivatives

Compound Name Molecular Formula Substituents (Positions) Key Features Reference
5-Bromo-6-(trifluoromethyl)pyrimidin-4(3H)-one C₅H₂BrF₃N₂O Br (5), CF₃ (6) Bromine enables cross-coupling reactions; higher molecular weight (225 g/mol).
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidin-4(3H)-one C₁₁H₅ClF₅N₃O Cl (3, pyridine), CF₃ (5, pyridine), CF₂H (6) Chloropyridine enhances aromatic stacking; difluoromethyl adds metabolic stability.

Key Observations :

  • Biological Interactions : Chlorinated pyridine derivatives (e.g., ) may exhibit improved target binding due to increased van der Waals interactions, though this is speculative without assay data.

Thieno-Fused Pyrimidinones

Compound Name Molecular Formula Substituents (Positions) Key Features Reference
6-(4-Chlorophenyl)-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one C₂₀H₁₄ClN₃O₂S Thieno-fused ring, Cl (4), OMe (benzyl) Extended π-system improves stacking but reduces solubility.

Key Observations :

  • Solubility vs. Bioactivity: Fused-ring systems (e.g., thieno-pyrimidinones) often exhibit enhanced binding to hydrophobic enzyme pockets but suffer from poor aqueous solubility compared to non-fused analogues like the target compound .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl and nitro groups in the target compound contribute to a higher calculated logP (~2.5) compared to hydroxyl-substituted analogues (logP ~1.8) .

Q & A

Q. What are the standard synthetic routes for synthesizing 3-(2-fluoro-4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving:

  • Nitration and Fluorination: A fluorinated phenyl precursor (e.g., 2-fluoro-4-nitrobenzaldehyde) is coupled with a trifluoromethyl pyrimidinone core. describes a nitration step using HNO₃/H₂SO₄ to introduce the nitro group on the phenyl ring, followed by cyclization with a trifluoromethyl-containing precursor .
  • Cyclocondensation: Reactions often employ catalysts like K₂CO₃ in DMF or DMSO at elevated temperatures (80–100°C) to form the pyrimidinone ring .
  • Purification: Column chromatography or recrystallization is used, with yields optimized by adjusting solvent polarity (e.g., dichloromethane/hexane mixtures) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., distinguishing fluorinated vs. nitro groups). For example, the ¹⁹F NMR in confirms trifluoromethyl (-CF₃) resonance at ~-60 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS validates molecular weight (e.g., m/z ~356 for C₁₁H₆F₄N₃O₃) .
  • X-ray Crystallography: Single-crystal analysis resolves regiochemistry ambiguities, as seen in for related pyridazinone analogs .

Q. How can researchers address solubility challenges during in vitro assays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO (≤1% v/v) for initial solubilization, followed by dilution in aqueous buffers (e.g., PBS).
  • Derivatization: Introduce hydroxyl or amine groups (e.g., via hydrolysis of nitro to amino groups) to enhance hydrophilicity, as demonstrated in for analogous compounds .

Advanced Research Questions

Q. How can regioselectivity issues during nitration of the fluorophenyl group be resolved?

Methodological Answer: Regioselective nitration at the 4-position of 2-fluorophenyl derivatives (to avoid meta/para competition) requires:

  • Directed Ortho-Metalation: Use directing groups (e.g., -OMe or -CF₃) to steer nitration. achieved 4-nitro selectivity using HNO₃/H₂SO₄ under controlled conditions (0–5°C) .
  • Computational Modeling: DFT calculations predict electron density maps to optimize reaction conditions (e.g., solvent polarity effects on transition states).

Q. What strategies mitigate low yields in cyclocondensation reactions?

Methodological Answer:

  • Catalyst Screening: Replace traditional bases (K₂CO₃) with milder agents (e.g., Cs₂CO₃) to reduce side reactions. achieved a 67% yield using phosphoryl chloride as a catalyst .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24 hrs to 2 hrs) and improve efficiency, as shown for similar pyrimidinones in .

Q. How can contradictions in biological activity data (e.g., antitubercular vs. cytotoxicity) be analyzed?

Methodological Answer:

  • Dose-Response Curves: Establish IC₅₀ values for both target activity (e.g., Mycobacterium tuberculosis inhibition) and cytotoxicity (e.g., HEK293 cell lines) .
  • Metabolic Profiling: Use LC-MS/MS to identify metabolites that may contribute to off-target effects. employed Sprague–Dawley rats to correlate in vivo toxicity with structural features .

Key Research Gaps and Recommendations

  • Green Chemistry: highlights solvent-free synthesis for tetrahydropyrimidines (84% yield), but this has not been applied to the target compound .
  • In Vivo Pharmacokinetics: No data exists on blood-brain barrier penetration or metabolic stability. Use radiolabeled analogs (e.g., ¹⁴C-tagged) for tracer studies.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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3-(2-fluoro-4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Reactant of Route 2
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3-(2-fluoro-4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.